

"1-(1-Methyl-1H-imidazol-2-YL)ethanone" chemical characterization

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Compound of Interest

Compound Name: 1-(1-Methyl-1H-imidazol-2-YL)ethanone

Cat. No.: B1316916

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An In-depth Technical Guide to the Chemical Characterization of **1-(1-Methyl-1H-imidazol-2-YL)ethanone**

Abstract

This technical guide provides a comprehensive overview of the chemical characterization of **1-(1-Methyl-1H-imidazol-2-YL)ethanone** (CAS No: 85692-37-1), a heterocyclic ketone of significant interest in medicinal chemistry and synthetic organic chemistry. The imidazole moiety is a foundational scaffold in numerous pharmaceuticals and bioactive molecules, making its derivatives valuable building blocks for drug discovery.[1][2] This document delineates a plausible synthetic pathway, details its core physicochemical properties, and offers an in-depth analysis of its structural elucidation through modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The protocols and data presented herein are synthesized from established chemical principles and available technical literature to serve as an authoritative resource for researchers, scientists, and professionals in drug development.

Synthesis and Purification

The synthesis of 2-acyl-1-methyl-1H-imidazoles is a critical process for accessing this class of compounds. A robust and frequently employed method involves the metalation of 1-methylimidazole followed by acylation.[3] The C2 proton of the 1-methylimidazole ring is acidic and can be selectively removed by a strong base like n-butyllithium (n-BuLi) to form a 2-lithio

intermediate. This nucleophilic species can then react with an appropriate acetylating agent, such as acetyl chloride or N-acetylimidazole, to yield the target compound.

Experimental Protocol: Synthesis via Lithiation and Acylation

This protocol describes a representative method for synthesizing **1-(1-Methyl-1H-imidazol-2-yl)ethanone**.

Step 1: Preparation of 2-Lithio-1-methyl-1H-imidazole

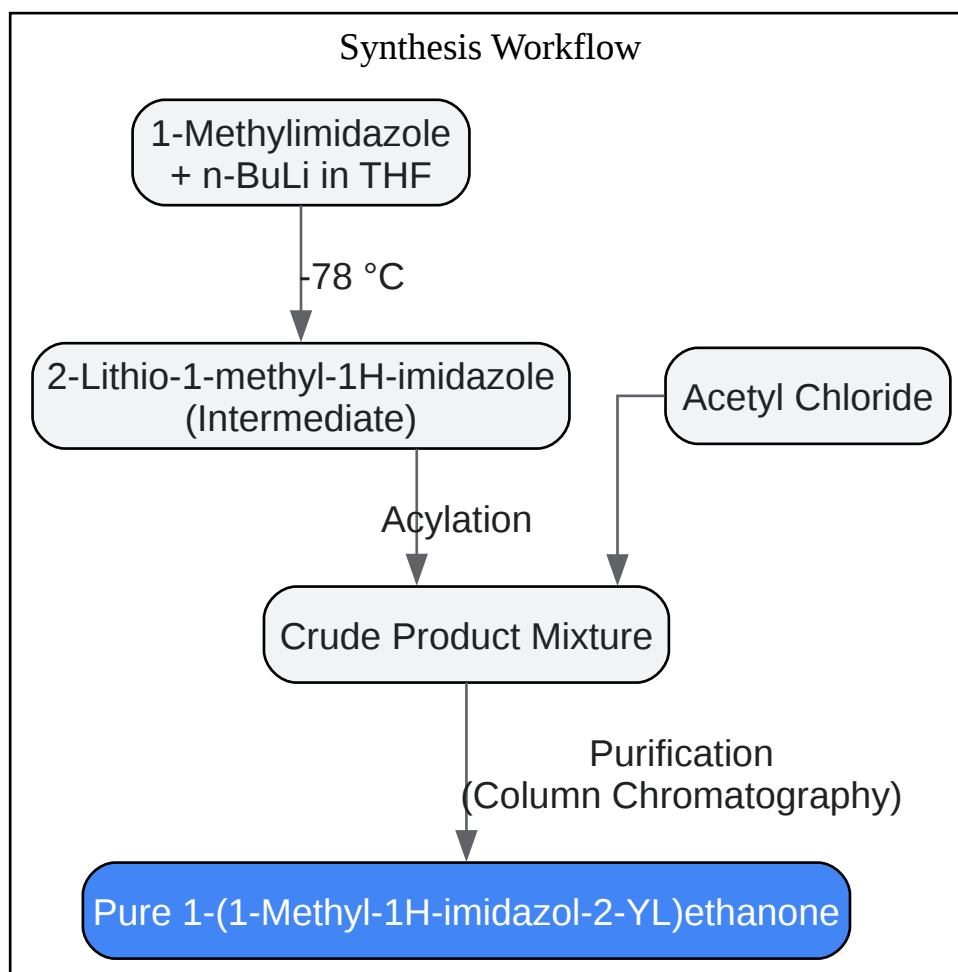
- To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).
- Cool the flask to -78 °C using a dry ice/acetone bath.
- Add 1-methylimidazole (1.0 eq) to the cooled THF.
- Slowly add n-butyllithium (1.05 eq, typically 1.6 M in hexanes) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below -70 °C.
- Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.

Step 2: Acylation

- Dissolve acetyl chloride (1.1 eq) in anhydrous THF in a separate flask.
- Slowly add the acetyl chloride solution to the vigorously stirred solution of 2-lithio-1-methyl-1H-imidazole at -78 °C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
- Monitor the reaction progress using Thin-Layer Chromatography (TLC).

Step 3: Workup and Purification

- Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH_4Cl).
- Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
- Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na_2SO_4).
- Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **1-(1-Methyl-1H-imidazol-2-yl)ethanone**.



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Caption: Workflow for the synthesis of **1-(1-Methyl-1H-imidazol-2-yl)ethanone**.

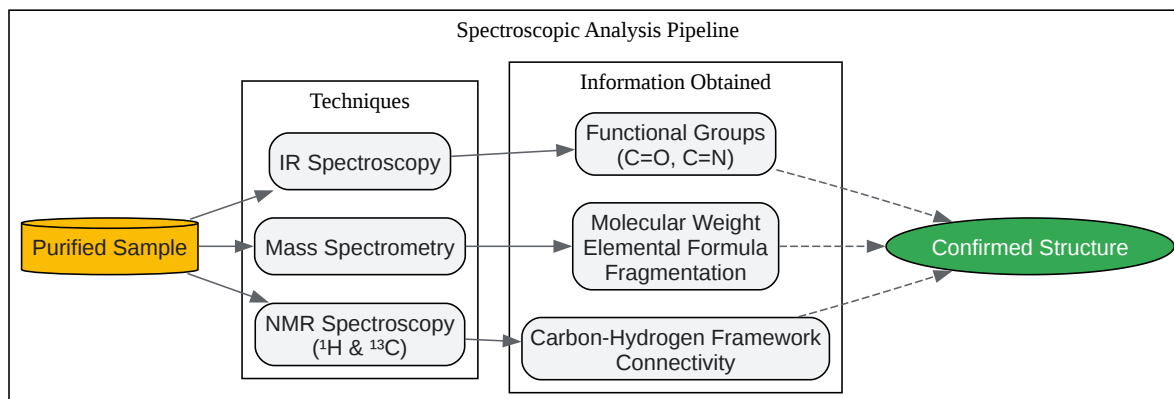
Physicochemical Properties

The fundamental physical and chemical properties of **1-(1-Methyl-1H-imidazol-2-yl)ethanone** are summarized below. This data is essential for handling, storage, and experimental design.

Property	Value	Source
CAS Number	85692-37-1	[4]
Molecular Formula	C ₆ H ₈ N ₂ O	[4]
Molecular Weight	124.14 g/mol	[4][5]
Physical Form	Liquid / Solid	[5]
Boiling Point	105 °C at 15 mmHg	
Purity	≥97%	[4]
Storage	Store at room temperature	[4]
SMILES	<chem>CN1C=CN=C1C(C)=O</chem>	[4]
InChI Key	IZVOHCMELOUFRA-UHFFFAOYSA-N	[5]

Spectroscopic Elucidation

The definitive structural confirmation of **1-(1-Methyl-1H-imidazol-2-yl)ethanone** relies on a combination of spectroscopic methods. Each technique provides unique and complementary information about the molecular architecture.



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Caption: Integrated workflow for the spectroscopic characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule.

3.1.1. ¹H NMR Spectroscopy

Proton NMR provides information on the number, connectivity, and chemical environment of hydrogen atoms. For **1-(1-Methyl-1H-imidazol-2-yl)ethanone**, the spectrum is expected to show distinct signals for the imidazole ring protons and the two methyl groups.

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration
Imidazole C4-H	~7.0 - 7.2	Doublet	1H
Imidazole C5-H	~6.8 - 7.0	Doublet	1H
N-Methyl (N-CH ₃)	~3.8 - 4.0	Singlet	3H
Acetyl Methyl (CO-CH ₃)	~2.5 - 2.6	Singlet	3H

Causality: The N-methyl protons are deshielded due to the electronegativity of the adjacent nitrogen atom, causing them to appear further downfield than the acetyl methyl protons. The imidazole ring protons appear in the aromatic region, with their exact shifts and coupling influenced by the electron-withdrawing acetyl group at the C2 position.

3.1.2. ¹³C NMR Spectroscopy

Carbon NMR reveals the different electronic environments of the carbon atoms within the molecule.

Carbon Assignment	Expected Chemical Shift (δ , ppm)
Carbonyl (C=O)	~190 - 195
Imidazole C2	~145 - 150
Imidazole C4	~128 - 130
Imidazole C5	~125 - 127
N-Methyl (N-CH ₃)	~35 - 37
Acetyl Methyl (CO-CH ₃)	~25 - 30

Causality: The carbonyl carbon is the most deshielded and appears significantly downfield (~190-195 ppm) due to the strong electron-withdrawing effect of the double-bonded oxygen atom. The C2 carbon of the imidazole ring, bonded to both a nitrogen and the acetyl group, also appears far downfield.

3.1.3. Protocol: NMR Sample Preparation and Acquisition

- **Sample Preparation:** Accurately weigh 5-10 mg of the purified compound. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.
- **Spectrometer Setup:** Insert the NMR tube into the spectrometer. Optimize the magnetic field homogeneity by shimming.
- **Data Acquisition:** Acquire the Free Induction Decay (FID) signal using standard parameters for ^1H and ^{13}C NMR. Typically, 8-16 scans for ^1H and more (e.g., 128 or more) for ^{13}C are sufficient.
- **Data Processing:** Apply a Fourier transform to the FID. Phase the resulting spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm). Integrate the proton signals to determine relative abundances.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Functional Group	Vibration Mode	Expected Frequency (cm^{-1})	Intensity
C=O (Ketone)	Stretch	~1680	Strong
C=N (Imidazole)	Stretch	~1580 - 1600	Medium
C-H (sp^2 Imidazole)	Stretch	~3100 - 3150	Medium-Weak
C-H (sp^3 Methyl)	Stretch	~2900 - 3000	Medium

Causality: The most prominent feature in the IR spectrum is the strong, sharp absorption band around 1680 cm^{-1} , which is characteristic of a conjugated ketone carbonyl (C=O) stretch. This provides unambiguous evidence for the acetyl group.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's structure through analysis of its fragmentation patterns.

Analysis	Expected Result
Molecular Ion (M^+)	$m/z \approx 124.06$
High-Resolution MS (HRMS)	Calculated for $C_6H_8N_2O$: $[M+H]^+ = 125.0715$
Key Fragmentation	Loss of acetyl group ($\bullet COCH_3$): $m/z \approx 81$
Loss of methyl radical ($\bullet CH_3$): $m/z \approx 109$	

Causality: Under electron impact (EI) or electrospray ionization (ESI), the molecular ion will be detected. A common and diagnostic fragmentation pathway is the cleavage of the bond between the imidazole ring and the carbonyl carbon, resulting in the loss of an acetyl radical (mass 43), leading to a prominent peak at m/z 81 corresponding to the 1-methyl-1H-imidazol-2-yl cation.

Reactivity and Synthetic Potential

1-(1-Methyl-1H-imidazol-2-yl)ethanone is a versatile synthetic intermediate.

- **The Ketone Moiety:** The acetyl group can undergo a wide range of classical ketone reactions, such as reduction to an alcohol, reductive amination, or serving as the electrophilic partner in aldol and Claisen-Schmidt condensations to form chalcone-like structures.[\[1\]](#)
- **The Imidazole Ring:** The imidazole nucleus is relatively stable but can be involved in further functionalization or coordination with metal centers. Its presence is key to the biological activity of many derivative compounds.[\[2\]](#)[\[6\]](#)[\[7\]](#)
- **Applications:** As a building block, it allows for the introduction of the 1-methyl-1H-imidazol-2-yl moiety into larger, more complex molecules. This is particularly relevant in medicinal chemistry for the development of novel therapeutic agents targeting a range of diseases.[\[3\]](#)
[\[7\]](#)

Safety Profile

Based on available safety data for this compound, appropriate handling procedures are necessary.

Hazard Information	Details	Source
Pictogram	GHS07 (Harmful/Irritant)	
Signal Word	Warning	
Hazard Statements	H302: Harmful if swallowed.	
	H315: Causes skin irritation.	
	H319: Causes serious eye irritation.	
	H335: May cause respiratory irritation.	
Precautionary Statements	P261, P280, P305+P351+P338	

Conclusion

The chemical characterization of **1-(1-Methyl-1H-imidazol-2-yl)ethanone** is definitively achieved through a synergistic application of NMR, IR, and mass spectrometry. The spectroscopic data provides a clear and consistent portrait of its molecular structure, confirming the connectivity of the 1-methylimidazole ring and the acetyl group. Understanding its synthesis, physicochemical properties, and spectroscopic fingerprint is fundamental for its effective use as a versatile intermediate in the design and synthesis of novel compounds for pharmaceutical and materials science research.

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